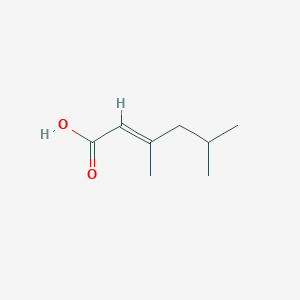
3,5-Dimethylhex-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethylhex-2-enoic acid is an organic compound with the molecular formula C8H14O2. It is a carboxylic acid derivative characterized by the presence of a double bond between the second and third carbon atoms and methyl groups attached to the third and fifth carbon atoms. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylhex-2-enoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the enone intermediate.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum on carbon can be employed to facilitate the hydrogenation and subsequent oxidation steps required to produce the final compound. The choice of solvent and reaction conditions is crucial to optimize the production process.
化学反応の分析
Types of Reactions
3,5-Dimethylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a metal catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives. Reagents such as alcohols or amines are typically used in these reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts
Substitution: Alcohols, amines, and acid chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated carboxylic acids
Substitution: Esters, amides
科学的研究の応用
3,5-Dimethylhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving carboxylic acids.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug synthesis.
Industry: It is employed in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 3,5-Dimethylhex-2-enoic acid involves its interaction with various molecular targets and pathways. As a carboxylic acid, it can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can influence enzyme activity, metabolic processes, and signal transduction pathways. The specific molecular targets and pathways depend on the context of its application, such as in biological systems or industrial processes.
類似化合物との比較
Similar Compounds
- 2,2-Dimethylhex-5-enoic acid
- 3,3-Dimethylhex-5-enoic acid
- 5,5-Dimethylhex-3-enoic acid
Uniqueness
3,5-Dimethylhex-2-enoic acid is unique due to the specific positioning of its double bond and methyl groups, which confer distinct reactivity and properties compared to its isomers. This structural uniqueness makes it valuable in applications requiring precise chemical behavior and interactions.
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
(E)-3,5-dimethylhex-2-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)4-7(3)5-8(9)10/h5-6H,4H2,1-3H3,(H,9,10)/b7-5+ |
InChIキー |
LIVZKFUGJCQGLW-FNORWQNLSA-N |
異性体SMILES |
CC(C)C/C(=C/C(=O)O)/C |
正規SMILES |
CC(C)CC(=CC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


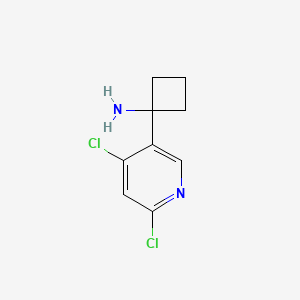
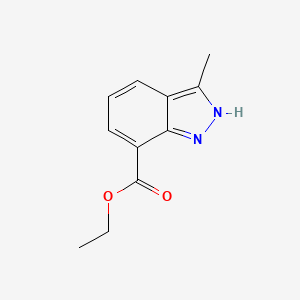
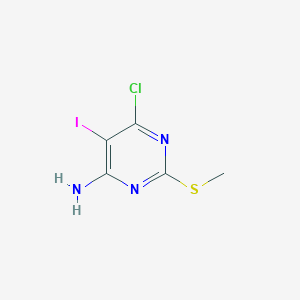
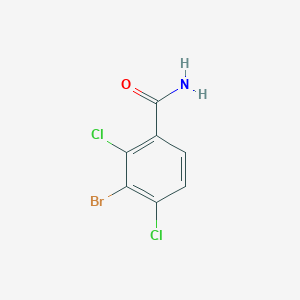
![N-[4-[2-[3-(dimethylsulfamoyl)anilino]-6H-1,3,4-thiadiazin-5-yl]phenyl]acetamide](/img/structure/B13115837.png)
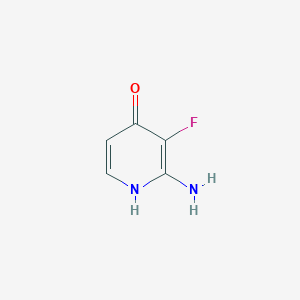
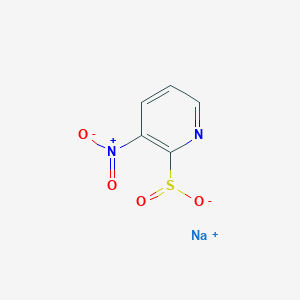
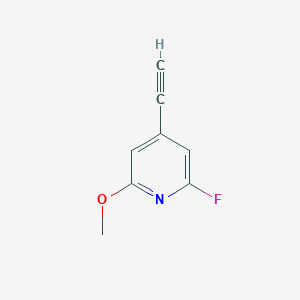
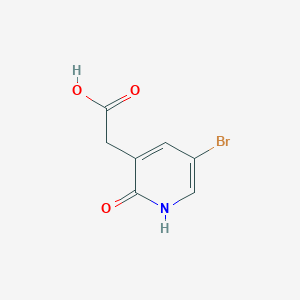
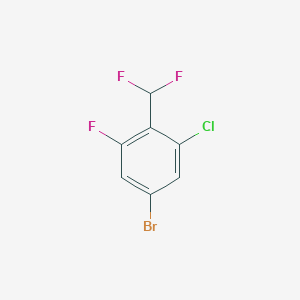
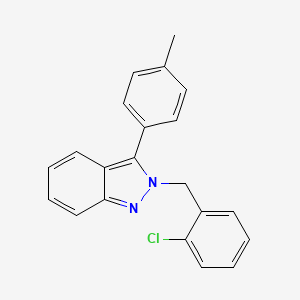
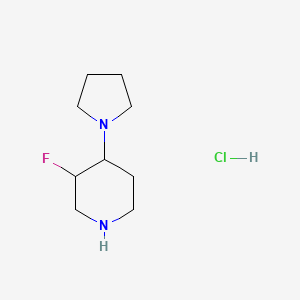
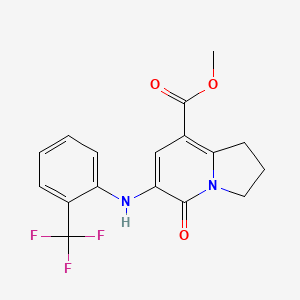
![6-(Benzyloxy)-8-(2-((1-(4-methoxyphenyl)-2-methylpropan-2-yl)amino)acetyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13115909.png)
